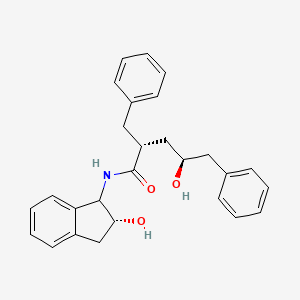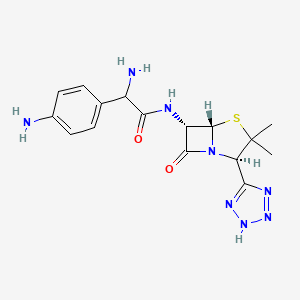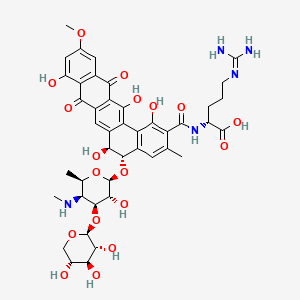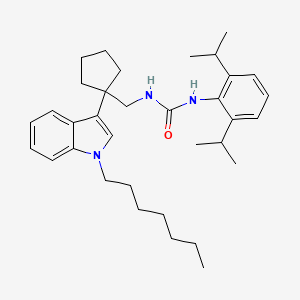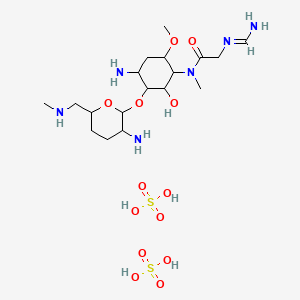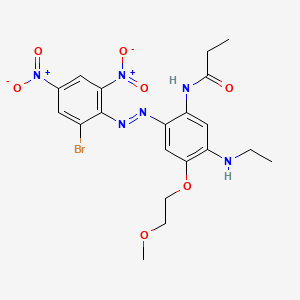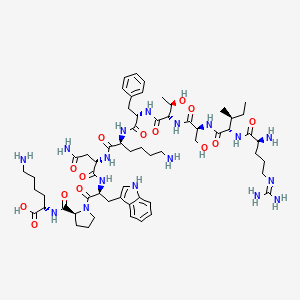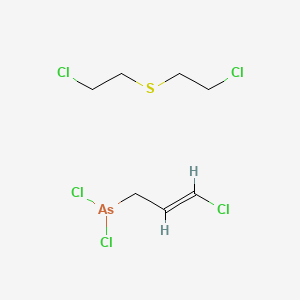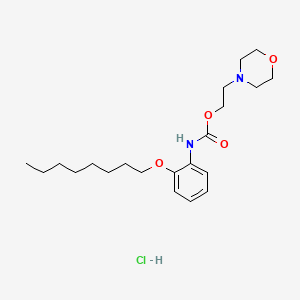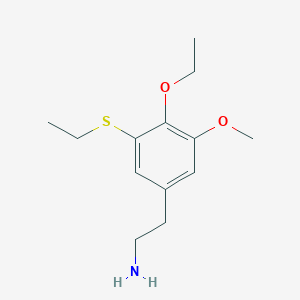![molecular formula C24H27F3N2O2 B12772118 (11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene CAS No. 313543-60-1](/img/structure/B12772118.png)
(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple functional groups, including an ether, a trifluoromethyl group, and a diazatetracyclic core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler organic molecules. A possible synthetic route could include:
Formation of the diazatetracyclic core: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ether formation: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alcohol and a base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether or nitrogen-containing sites.
Reduction: Reduction reactions could target the diazatetracyclic core, potentially leading to ring-opening or hydrogenation.
Substitution: The trifluoromethyl group and ether linkage might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential interactions with enzymes or receptors, given its multiple functional groups.
Medicine
The compound might have potential as a pharmaceutical lead compound, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (11S,16R)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
- (11S,16R)-3-[4-ethoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
Uniqueness
The presence of the propan-2-yloxy group and the specific stereochemistry (11S,16R) distinguishes this compound from its analogs. These features could influence its reactivity and biological activity, making it a unique candidate for further research.
Properties
CAS No. |
313543-60-1 |
|---|---|
Molecular Formula |
C24H27F3N2O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene |
InChI |
InChI=1S/C24H27F3N2O2/c1-14(2)31-16-4-5-17(20(12-16)24(25,26)27)15-10-18-19-13-28-7-6-21(19)29-8-3-9-30-22(11-15)23(18)29/h4-5,10-12,14,19,21,28H,3,6-9,13H2,1-2H3/t19-,21-/m0/s1 |
InChI Key |
LADKOBQJOCFCQU-FPOVZHCZSA-N |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4[C@@H]5[C@H]3CNCC5)C(F)(F)F |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4C5C3CNCC5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


